Ortho-Nitro-Phenol Intramolecular Hydrogen Bonding Confers Unique Conformational Locking vs. Non-Hydroxylated Analogs
3-Bromo-5-hydroxy-4-nitrobenzotrifluoride contains a hydroxyl group positioned ortho to the nitro group, forming a six-membered intramolecular hydrogen-bonded ring that locks the conformation of the molecule . This structural feature is entirely absent in the closest commercially available analog, 3-Bromo-5-nitrobenzotrifluoride (CAS 630125-49-4), which lacks the hydroxyl group and therefore cannot form this hydrogen bond . The intramolecular hydrogen bond in ortho-nitrophenols has been shown to increase the nitro group's coplanarity with the aromatic ring and reduce rotational freedom, which can influence π-stacking interactions and the compound's behavior in crystalline solids and enzyme-binding pockets .
| Evidence Dimension | Presence of ortho-nitro-phenol intramolecular hydrogen bonding motif |
|---|---|
| Target Compound Data | Hydrogen bond donor (OH) and acceptor (NO₂) present in ortho arrangement; pKa = 3.20±0.20 |
| Comparator Or Baseline | 3-Bromo-5-nitrobenzotrifluoride: No hydroxyl group present; no hydrogen bond donor capability |
| Quantified Difference | Qualitative structural difference: intramolecular hydrogen bond present vs. absent |
| Conditions | Structural analysis; pKa predicted by ACD/Labs Percepta |
Why This Matters
The intramolecular hydrogen bond locks molecular conformation, which can improve crystallinity and solid-state stability during storage and handling, and provides a unique three-dimensional pharmacophore feature for target binding in medicinal chemistry applications.
